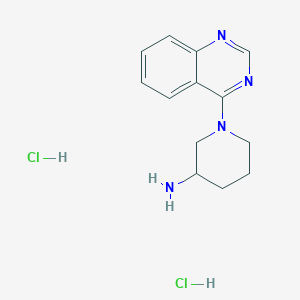
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure consists of a quinazoline ring attached to a piperidine moiety, which is further functionalized with an amine group. The dihydrochloride form indicates that the compound is present as a salt, which can enhance its solubility and stability.
准备方法
The synthesis of (S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反应分析
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt and formation of the free base.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or enzymes.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its potential as a drug candidate.
作用机制
The mechanism of action of (S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, potentially inhibiting their activity. The piperidine moiety may contribute to the binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
属性
分子式 |
C13H18Cl2N4 |
|---|---|
分子量 |
301.21 g/mol |
IUPAC 名称 |
1-quinazolin-4-ylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13;;/h1-2,5-6,9-10H,3-4,7-8,14H2;2*1H |
InChI 键 |
RPMXJWIHQLPUAC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)

![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)
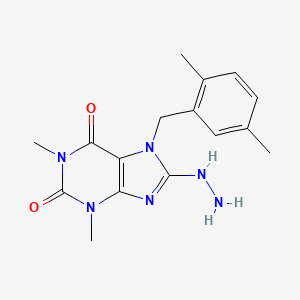
![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)
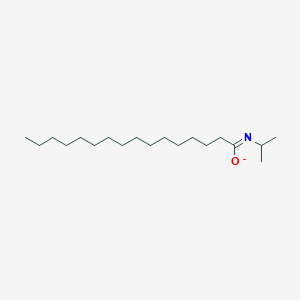
![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)

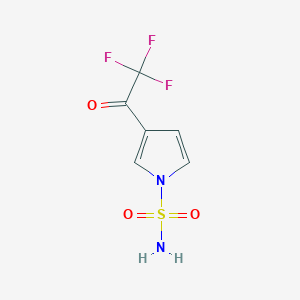
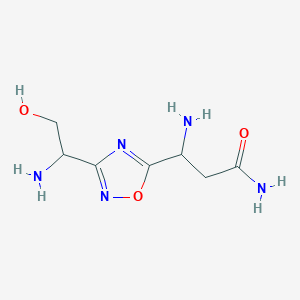
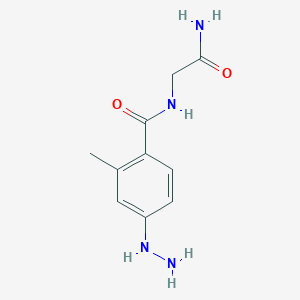
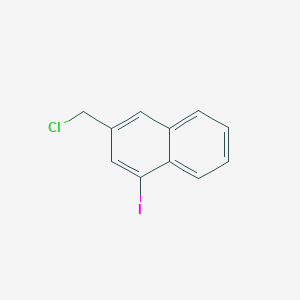

![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)
